

An In-depth Technical Guide to Osimertinib (AZD9291)

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	Moppp
CAS No.:	478243-09-3
Cat. No.:	B1237865

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib, marketed under the brand name Tagrisso and also known as AZD9291, is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It is specifically designed to target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2][4][5] Osimertinib shows significantly less activity against wild-type EGFR, leading to a more favorable side-effect profile compared to earlier-generation TKIs.[4][6]

This technical guide provides a comprehensive overview of Osimertinib, including its physicochemical and pharmacokinetic properties, mechanism of action, in vitro potency, mechanisms of resistance, and detailed experimental protocols relevant to its study.

Physicochemical Properties

Osimertinib is a mono-anilino-pyrimidine compound.[4] Its key chemical and physical data are summarized in the table below.

Property	Value
IUPAC Name	N-(2-{-INVALID-LINK--amino}-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl)prop-2-enamide[1]
CAS Number	1421373-65-0[1]
Chemical Formula	C28H33N7O2[1]
Molar Mass	499.619 g·mol ⁻¹ [1]
Synonyms	AZD9291, Mereletinib[1][7]

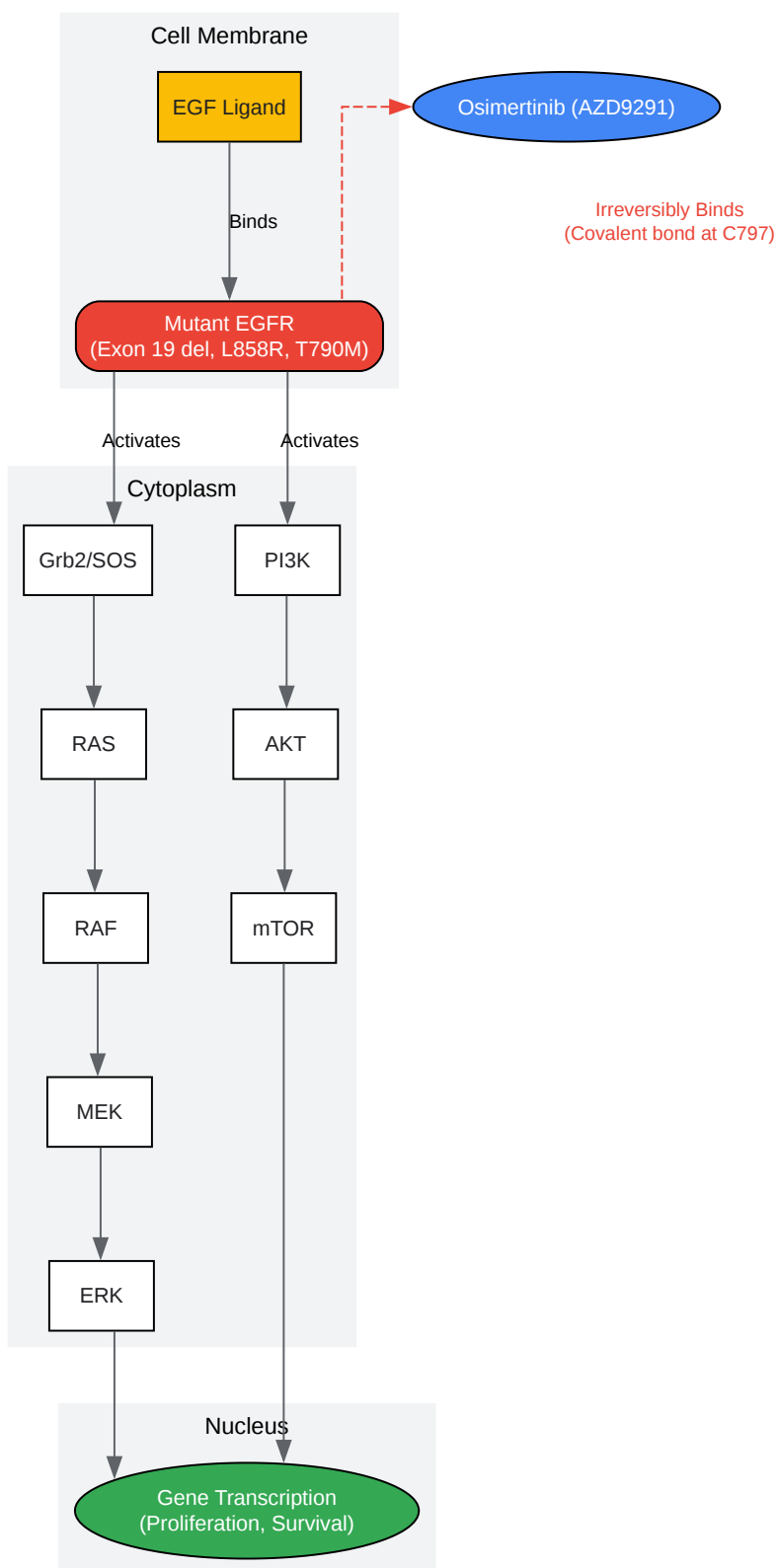
Mechanism of Action

Osimertinib functions as a targeted therapy by potently and selectively inhibiting mutant forms of the EGFR.[4] Unlike normal cells, certain non-small-cell lung cancer (NSCLC) cells have activating mutations in the EGFR gene, which leads to uncontrolled cell growth and proliferation.[8][9]

The drug's mechanism is centered on its covalent, irreversible binding to a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[5][10] This action blocks the downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, that are crucial for cell survival and proliferation.[10] A key advantage of Osimertinib is its high potency against the T790M mutation, which confers resistance to earlier TKIs, while sparing wild-type EGFR.[4][6]

EGFR Signaling Pathway and Osimertinib Inhibition

The binding of ligands like EGF to the EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues. This activates downstream cascades that promote cell proliferation, survival, and migration. Osimertinib inhibits this process at the source by blocking the kinase activity of the mutated EGFR.



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Osimertinib inhibits mutated EGFR, blocking downstream pro-survival signaling pathways.

Pharmacokinetic Properties

Osimertinib exhibits linear pharmacokinetics, with a long half-life supporting once-daily dosing. It is primarily metabolized by cytochrome P450 enzymes CYP3A4 and CYP3A5.[\[1\]](#)

Parameter	Value	Reference(s)
Time to Cmax (Median)	6 hours (range 3–24 hours)	[1]
Mean Half-life	48 hours	[1] [11]
Oral Clearance (CL/F)	14.3 L/h	[1] [11]
Metabolism	Oxidation (CYP3A4/5)	[1] [6]
Active Metabolites	AZ5104, AZ7550 (~10% of parent exposure each)	[6] [12]
Excretion	Feces (68%), Urine (14%)	[1] [11]
Protein Binding	High (predicted)	[1]

In Vitro Potency

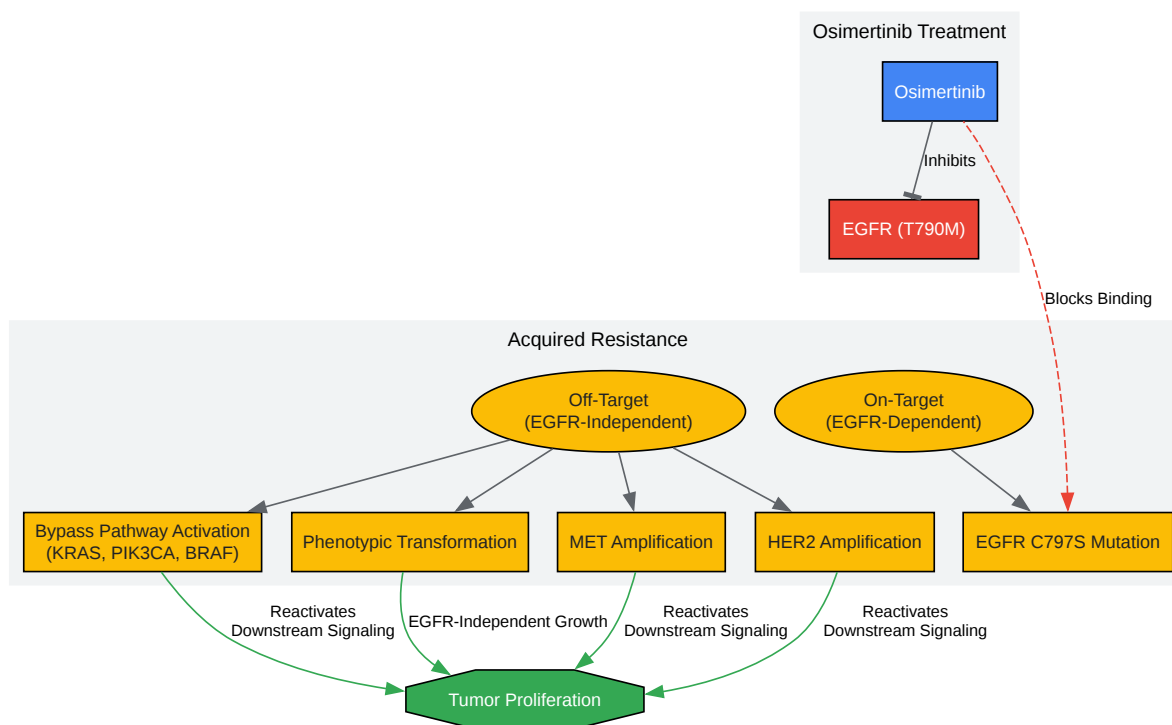
Osimertinib demonstrates high potency against sensitizing and T790M mutant EGFR, with substantially lower activity against wild-type EGFR, which contributes to its tolerability. The half-maximal inhibitory concentration (IC50) values from in vitro kinase assays are summarized below.

EGFR Status	Cell Line Example	Mean IC50 (nM)	Reference(s)
Exon 19 deletion (Sensitizing)	PC-9	< 15	[4]
L858R (Sensitizing)	H3255	< 15	[4]
Exon 19 del / T790M (Resistance)	PC-9VanR	< 15	[4]
L858R / T790M (Resistance)	H1975	< 15	[4]
Wild-Type (WT)	A431	480 - 1865	[4]

Mechanisms of Acquired Resistance

Despite the efficacy of Osimertinib, acquired resistance inevitably develops.[2] Resistance mechanisms are broadly classified as EGFR-dependent (on-target) or EGFR-independent (off-target).

- **EGFR-Dependent:** The most common on-target mechanism is the acquisition of a tertiary mutation in the EGFR gene, most notably the C797S mutation at the covalent binding site of Osimertinib.[5][13][14]
- **EGFR-Independent:** Off-target mechanisms involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling. These include MET amplification, HER2 amplification, and mutations in downstream pathways involving KRAS, BRAF, and PIK3CA.[5][13][14] Phenotypic transformation to small-cell lung cancer is another observed resistance mechanism.[2]



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Overview of primary on-target and off-target resistance mechanisms to Osimertinib.

Experimental Protocols

Protocol: EGFR Kinase Activity Assay (IC50 Determination)

This biochemical assay measures the direct inhibitory effect of Osimertinib on the enzymatic activity of purified EGFR variants. The protocol is adapted from luminescence-based kinase assays that quantify ADP production.[15][16]

Objective: To determine the IC50 value of Osimertinib against specific EGFR mutations.

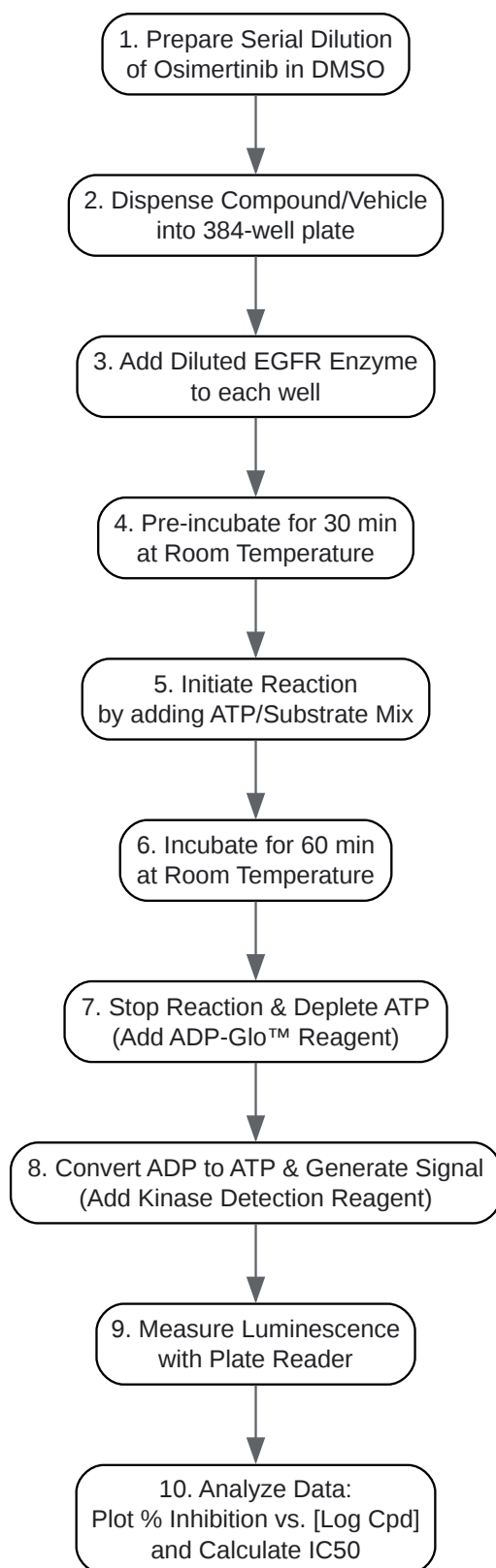
Materials:

- Recombinant human EGFR enzyme (e.g., T790M/L858R mutant)
- Tyrosine kinase buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA)[17]
- Substrate peptide (e.g., Y12-Sox conjugated peptide)[17]
- Adenosine triphosphate (ATP)
- Osimertinib (serially diluted in DMSO)
- ADP-Glo™ Kinase Assay kit (or similar)
- 384-well white, non-binding microplates
- Plate reader capable of measuring luminescence

Procedure:

- **Compound Preparation:** Prepare a 10-point serial dilution of Osimertinib in 100% DMSO. Subsequently, dilute these stocks into the kinase reaction buffer. The final DMSO concentration should not exceed 1%.
- **Enzyme Preparation:** Dilute the recombinant EGFR enzyme to the desired working concentration (e.g., 3-5 nM) in pre-chilled kinase buffer.[17]
- **Reaction Setup:**
 - Dispense 1 µL of serially diluted Osimertinib or vehicle (DMSO) into the wells of a 384-well plate.
 - Add 2 µL of the diluted EGFR enzyme solution to each well.
 - Pre-incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.[16]

- Initiate Kinase Reaction:
 - Prepare a 2X ATP/substrate solution in kinase buffer. The ATP concentration should be near its Michaelis-Menten constant (K_m) for the specific enzyme (e.g., 20-50 μM).[\[17\]](#)[\[18\]](#)
 - Add 2 μL of the ATP/substrate solution to each well to start the reaction.
 - Incubate for 60 minutes at room temperature.[\[16\]](#)
- ADP Detection:
 - Add 5 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
 - Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[\[15\]](#)
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis:
 - Subtract the background signal (no enzyme control) from all readings.
 - Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).
 - Plot the percent inhibition versus the log concentration of Osimertinib.
 - Calculate the IC_{50} value using a non-linear regression model (variable slope) with software such as GraphPad Prism.[\[17\]](#)[\[19\]](#)



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Workflow for determining the IC₅₀ of Osimertinib in a biochemical kinase assay.

Protocol: Cell Viability Assay

This cell-based assay assesses the effect of Osimertinib on the proliferation and viability of cancer cell lines with different EGFR mutation statuses.

Objective: To determine the concentration-dependent cytotoxic effect of Osimertinib on NSCLC cells.

Materials:

- NSCLC cell lines (e.g., H1975 [L858R/T790M], PC-9 [exon 19 del])
- Complete growth medium (e.g., RPMI-1640 + 10% FBS)
- Osimertinib (serially diluted)
- 96-well clear, flat-bottom cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay (or similar MTS/MTT reagent)[20]
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest and count cells.
 - Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 μ L of medium.
 - Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.[16]
- Compound Treatment:
 - Prepare a serial dilution of Osimertinib in culture medium at 2X the final desired concentration.

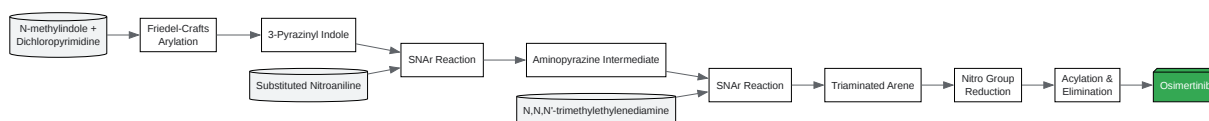
- Remove the old medium from the wells and add 100 μ L of the medium containing the test compound or vehicle (DMSO).
- Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[\[16\]](#)
- Viability Measurement (Using CellTiter-Glo®):
 - Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
 - Add 100 μ L of CellTiter-Glo® reagent to each well.
 - Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[\[16\]](#)
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis:
 - Calculate cell viability as a percentage relative to the vehicle-treated control cells.
 - Plot the percent viability against the log concentration of Osimertinib to generate a dose-response curve and determine the GI50/IC50 value.

Synthesis Overview

The synthesis of Osimertinib is a multi-step process. A common route involves the coupling of key intermediates. A simplified convergent synthesis involves:

- Friedel-Crafts arylation of N-methylindole with a dichloropyrimidine.[\[21\]](#)
- A subsequent S_NAr (Nucleophilic Aromatic Substitution) reaction with a substituted nitroaniline.[\[21\]](#)
- Another S_NAr reaction to add the N,N,N'-trimethylethylenediamine side chain.[\[21\]](#)
- Reduction of the nitro group to an aniline.[\[21\]](#)

- Finally, acylation with 3-chloropropanoyl chloride, followed by an elimination step to install the reactive acrylamide group, which is crucial for its irreversible binding mechanism.[21]



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A simplified workflow for the convergent synthesis of Osimertinib.

Clinical Significance

Osimertinib has demonstrated significant clinical benefit in multiple large-scale clinical trials.

- AURA3 Trial: This Phase III trial showed that Osimertinib significantly prolonged progression-free survival (PFS) compared to platinum-based chemotherapy in patients with T790M-positive advanced NSCLC who had progressed on a prior EGFR-TKI.[11]
- FLAURA Trial: In the first-line setting for EGFR-mutated advanced NSCLC, Osimertinib resulted in longer overall survival and progression-free survival than earlier-generation TKIs (gefitinib or erlotinib).[22]
- ADAURA Trial: As an adjuvant therapy for patients with resected EGFR-mutated NSCLC, Osimertinib showed a significant improvement in disease-free survival, reducing the risk of recurrence or death.[23]

More recently, the FLAURA2 trial has shown that combining Osimertinib with platinum-based chemotherapy further improves progression-free survival compared to Osimertinib monotherapy in the first-line treatment of advanced EGFR-mutated NSCLC.[24]

Conclusion

Osimertinib represents a major advancement in the targeted therapy of EGFR-mutated non-small cell lung cancer. Its dual inhibition of both sensitizing and T790M resistance mutations, coupled with a favorable selectivity profile over wild-type EGFR, has established it as a standard-of-care in both first-line and second-line settings. Understanding its mechanism, pharmacokinetic profile, and the pathways of acquired resistance is critical for ongoing research and the development of next-generation therapeutic strategies to further improve patient outcomes. The protocols and data presented in this guide serve as a foundational resource for professionals in the field of oncology drug development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Osimertinib (AZD9291)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1237865/docs#an-in-depth-technical-guide-to-osimertinib-azd9291\]](https://www.benchchem.com/product/b1237865/docs#an-in-depth-technical-guide-to-osimertinib-azd9291)

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